molecular formula C15H23N3O3S B11250890 N-[4-(tert-butylsulfamoyl)phenyl]pyrrolidine-1-carboxamide

N-[4-(tert-butylsulfamoyl)phenyl]pyrrolidine-1-carboxamide

Cat. No.: B11250890
M. Wt: 325.4 g/mol
InChI Key: UAPGIXWDGLZOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(tert-butylsulfamoyl)phenyl]pyrrolidine-1-carboxamide is a chemical compound with a complex structure that includes a pyrrolidine ring and a tert-butylsulfamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]pyrrolidine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate N-(4-(tert-butylamino)phenyl) acetamide . This intermediate is then subjected to further reactions to introduce the pyrrolidine ring and the carboxamide group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may also involve continuous flow reactors and automated systems to handle the complex reactions and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]pyrrolidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Highlighting Uniqueness

N-[4-(tert-butylsulfamoyl)phenyl]pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H23N3O3S

Molecular Weight

325.4 g/mol

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C15H23N3O3S/c1-15(2,3)17-22(20,21)13-8-6-12(7-9-13)16-14(19)18-10-4-5-11-18/h6-9,17H,4-5,10-11H2,1-3H3,(H,16,19)

InChI Key

UAPGIXWDGLZOHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.